molecular formula C13H15NO3 B175628 5-Oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid CAS No. 30380-70-2

5-Oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid

Cat. No. B175628
CAS RN: 30380-70-2
M. Wt: 233.26 g/mol
InChI Key: WXPXDXDHJYRETJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “5-Oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid”, there are related studies that might provide some insights. For instance, a study discusses the synthetic potential of a related compound, “methyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate”, and its use in synthesizing pyrazolo[1,5-a]pyrazines .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

5-Oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid has been the subject of spectroscopic analysis using techniques like FT-IR, NMR, UV, and quantum chemical methods. These studies have provided insights into its molecular structure, including properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and polarizability (Devi, Bishnoi, & Fatma, 2020).

Antibacterial Applications

There has been research into the synthesis of derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid for potential use as antibacterial drugs. These compounds, containing the pyrrolidine ring and methylamino residues, have been tested against various bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate to good activity (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Ophthalmic Applications

In the field of ophthalmology, 5-oxo-2-pyrrolidinecarboxylic acid (PCA) has been evaluated as a component of artificial tears for treating dry eye syndrome. Studies have explored its ex vivo permeation profile, in vivo residence time in rabbits, and its ability to counteract tear production reduction in experimental models (Tampucci, Monti, Burgalassi, Terreni, Zucchetti, Baldacci, & Chetoni, 2018).

Fluorescence in Carbon Dots

Research has also been conducted on the role of organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo pyridine-3,7-dicarboxylic acid (TPDCA) and its analogs in the fluorescence of carbon dots, expanding their application in various fields (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).

Safety And Hazards

The safety and hazards associated with “5-Oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid” are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-11(13(16)17)9-14(12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPXDXDHJYRETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952726
Record name 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid

CAS RN

30380-70-2
Record name 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030380702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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